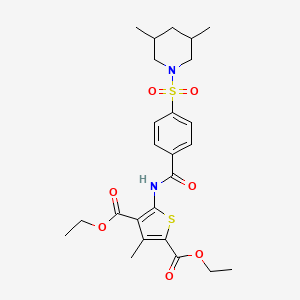

Diethyl 5-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)-3-methylthiophene-2,4-dicarboxylate

Description

Diethyl 5-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)-3-methylthiophene-2,4-dicarboxylate is a thiophene-based dicarboxylate derivative with a complex substituent profile. The molecule features a central thiophene ring substituted with a methyl group at position 3 and a benzamido group at position 3. The benzamido moiety is further modified with a sulfonyl-linked 3,5-dimethylpiperidine ring, enhancing its steric and electronic complexity. The diethyl ester groups at positions 2 and 4 contribute to its lipophilicity, which may influence solubility and bioavailability.

Properties

IUPAC Name |

diethyl 5-[[4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzoyl]amino]-3-methylthiophene-2,4-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H32N2O7S2/c1-6-33-24(29)20-17(5)21(25(30)34-7-2)35-23(20)26-22(28)18-8-10-19(11-9-18)36(31,32)27-13-15(3)12-16(4)14-27/h8-11,15-16H,6-7,12-14H2,1-5H3,(H,26,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVWJEGXAIFLYLX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CC(CC(C3)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H32N2O7S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

536.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the thiophene core The thiophene ring is often synthesized through a cyclization reaction involving 1,4-diketones and Lawesson's reagent

Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles and leaving groups.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted thiophenes or piperidines.

Scientific Research Applications

This compound has diverse applications in scientific research, including:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its therapeutic properties and potential use in drug development.

Industry: Utilized in the production of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. The sulfonyl group and the piperidine ring play crucial roles in binding to enzymes or receptors, leading to biological or chemical activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s structural uniqueness lies in its combination of a thiophene core, sulfonamide linker, and 3,5-dimethylpiperidine group. Below is a comparative analysis with related compounds from the literature:

Key Differences and Implications

Core Heterocycle :

- The thiophene core in the target compound offers π-conjugation and planarity, contrasting with the imidazopyridine (1l, ) and pyrrolidine () cores, which introduce varied electronic environments and steric bulk. Thiophenes are often favored in drug design for their metabolic stability compared to saturated heterocycles.

The diethyl ester groups increase lipophilicity relative to the nitrophenyl and cyano groups in 1l (), which may reduce solubility but improve membrane permeability.

Synthetic Accessibility :

- The synthesis of the target compound likely involves multi-step reactions, including sulfonylation and amidation, similar to methods described for 1l () and pyrrolidine derivatives (). However, the 3,5-dimethylpiperidine sulfonyl group may require specialized purification techniques due to its steric demands.

Hypothetical Pharmacological Comparison

- Sulfonamide vs.

- Piperidine vs. Imidazopyridine : The 3,5-dimethylpiperidine moiety could enhance metabolic stability relative to the nitro group in 1l (), which is prone to reduction in vivo.

Research Tools and Methodologies

The structural elucidation of such compounds often relies on:

Biological Activity

Diethyl 5-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)-3-methylthiophene-2,4-dicarboxylate is a complex organic compound with potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.

Compound Overview

Chemical Structure:

The compound features a thiophene core with various functional groups that contribute to its biological properties. The presence of the piperidine moiety and sulfonamide group suggests potential interactions with biological targets.

Molecular Formula: CHNOS

The biological activity of this compound is primarily attributed to its ability to interact with multiple biological targets:

- Histamine H3 Receptors: The compound acts as a ligand for these receptors, which are involved in neurotransmitter regulation.

- Acetylcholinesterase (AChE) Inhibition: By inhibiting AChE, the compound may enhance cholinergic neurotransmission, which is beneficial in neurodegenerative conditions like Alzheimer's disease.

- Butyrylcholinesterase (BuChE): Similar to AChE, BuChE plays a role in cholinergic signaling, and its inhibition can lead to increased levels of acetylcholine.

- Monoamine Oxidase B (MAO-B): Inhibition of MAO-B can prevent the breakdown of dopamine, potentially improving symptoms in Parkinson's disease.

Anticancer Activity

Research has demonstrated that derivatives of this compound exhibit significant anticancer properties. For instance:

| Compound | Cell Line | IC Value (μM) |

|---|---|---|

| This compound | EU-1 (ALL) | 0.3 |

| MX69 (analog) | EU-1 (ALL) | 7.5 |

| MX69 (analog) | NB (Neuroblastoma) | 0.5–1.2 |

This table highlights that the compound exhibits a much lower IC value compared to its analogs, indicating higher potency against cancer cell lines.

Neuroprotective Effects

In addition to anticancer activity, the compound has shown promise in neuroprotection:

- Alzheimer's Disease Models: The inhibition of AChE and MAO-B may provide neuroprotective effects by enhancing cholinergic signaling and reducing oxidative stress.

Case Studies

-

In Vitro Studies:

- Studies using various cancer cell lines have confirmed the compound's ability to inhibit cell proliferation significantly.

- Colony formation assays indicated that treated cells exhibited reduced colony size and number compared to controls.

-

In Vivo Studies:

- Animal models have been used to evaluate the safety and efficacy of the compound. Results indicate that it is well tolerated at therapeutic dosages without significant adverse effects on normal hematopoiesis.

Comparative Analysis with Similar Compounds

The unique structure of this compound distinguishes it from other benzothiazole or sulfonamide derivatives:

| Compound Type | Key Features | Biological Activity |

|---|---|---|

| Benzothiazole Derivatives | Heterocyclic core | Anticancer, Antimicrobial |

| Sulfonamide Compounds | Sulfonamide group | Antibacterial |

| Diethyl 5-(...dicarboxylate) | Piperidine & Thiophene | Multitargeted neuroprotective & anticancer |

This table illustrates how the compound's specific combination of functional groups allows for multitargeted therapeutic applications.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing Diethyl 5-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)-3-methylthiophene-2,4-dicarboxylate?

- Methodology : The synthesis involves multi-step reactions, typically starting with functionalization of the thiophene core. Key steps include:

- Amide coupling : Reacting a thiophene dicarboxylate intermediate with a sulfonylated benzamide derivative under peptide coupling conditions (e.g., using EDCI or HATU as coupling agents).

- Esterification : Introducing ethyl ester groups via nucleophilic acyl substitution under controlled pH (4.5–6.0) and temperature (40–60°C) to prevent hydrolysis .

- Purification : High-Performance Liquid Chromatography (HPLC) is used to isolate intermediates, with mobile phases adjusted to resolve polar byproducts .

Q. Which spectroscopic and crystallographic techniques are employed to confirm the compound’s structure?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectra identify substituent patterns (e.g., methyl groups at δ 1.2–1.4 ppm for ethyl esters) and confirm amide bond formation (δ 7.8–8.2 ppm for aromatic protons) .

- X-ray crystallography : Single-crystal structures refined via SHELXL (part of the SHELX suite) validate bond lengths and angles. Programs like ORTEP-3 or WinGX visualize intermolecular interactions (e.g., hydrogen bonding between amide groups) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve synthetic yield and purity?

- Methodology :

- DoE (Design of Experiments) : Systematically vary parameters (temperature, solvent polarity, catalyst loading) to identify optimal conditions. For example, using acetonitrile over DMF reduces side reactions in amide coupling .

- Real-time monitoring : Employ inline FTIR or Raman spectroscopy to track reaction progress and adjust conditions dynamically .

- Side-product analysis : Mass spectrometry (MS) identifies impurities (e.g., hydrolyzed esters), guiding solvent selection (e.g., anhydrous THF for moisture-sensitive steps) .

Q. How can discrepancies between computational models (e.g., DFT) and experimental crystallographic data be resolved?

- Methodology :

- Refinement protocols : Use SHELXL’s least-squares refinement with anisotropic displacement parameters to account for thermal motion in crystals, which DFT models may not fully capture .

- Validation tools : Programs like PLATON check for missed symmetry or twinning, which can distort structural comparisons .

- Hybrid approaches : Combine Molecular Dynamics (MD) simulations with experimental NMR data to model dynamic conformations (e.g., piperidine ring puckering) .

Q. What strategies address contradictory biological activity data in different assay systems?

- Methodology :

- Purity validation : Ensure compound integrity via HPLC (>98% purity) and HRMS to rule out degradation products affecting activity .

- Assay standardization : Compare results across orthogonal assays (e.g., enzyme inhibition vs. cell-based assays) under matched conditions (pH 7.4, 37°C) .

- Metabolite screening : Use LC-MS to identify active metabolites in cell lysates, which may explain divergent results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.